3-Hydroxyisonicotinamide

Descripción general

Descripción

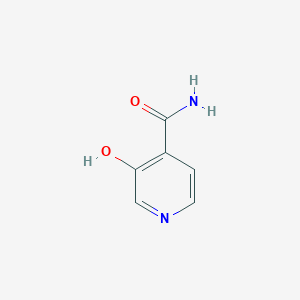

3-Hydroxyisonicotinamide is a derivative of isonicotinic acid, known for its potential therapeutic and environmental applications. The molecular formula of this compound is C6H6N2O2, and its molecular weight is 138.12 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One method to synthesize 3-Hydroxyisonicotinamide involves the reaction of 3-hydroxyisonicotinic acid ethyl ester with ammonia in methanol at 120°C for 5 hours. The reaction mixture is then evaporated until dryness, suspended with tetrahydrofuran, and heated under reflux for 30 minutes. After cooling, the product is filtered off and dried, yielding this compound .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial applications, considering the availability of starting materials and reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: 3-Hydroxyisonicotinamide undergoes various chemical reactions, including electrophilic reactions such as aminomethylation, azo-coupling, and nitration. These reactions are directed to the 2 position of the compound .

Common Reagents and Conditions:

Aminomethylation: Typically involves formaldehyde and an amine.

Azo-coupling: Involves diazonium salts.

Nitration: Involves nitric acid and sulfuric acid.

Major Products Formed:

Aminomethylation: Produces aminomethyl derivatives.

Azo-coupling: Produces azo compounds.

Nitration: Produces nitro derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block: 3-Hydroxyisonicotinamide serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules.

- Coordination Chemistry: Its ability to chelate metal ions makes it valuable in coordination chemistry, influencing various chemical reactions.

Biology

- Biological Activity: The compound exhibits significant biological activities, including:

- Antimicrobial Properties: In vitro studies have shown its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Anti-inflammatory Effects: Research indicates that it can reduce pro-inflammatory cytokines in cellular models, suggesting potential for treating inflammatory diseases.

Medicine

- Therapeutic Potential: Ongoing studies are investigating its use in treating conditions such as tuberculosis and various cancers. Preliminary findings suggest that it may induce apoptosis in cancer cells while sparing normal cells.

Case Study on Antimicrobial Efficacy

A study evaluated the antimicrobial potency of this compound against clinical isolates of E. coli. Results indicated significant antibacterial activity, supporting its potential use in treating infections caused by these pathogens.

Anti-inflammatory Mechanism

In experiments involving lipopolysaccharide-stimulated macrophages, treatment with this compound resulted in a 50% reduction in tumor necrosis factor-alpha (TNF-α) levels, highlighting its anti-inflammatory properties.

Anticancer Activity

Research focusing on various cancer cell lines reported that treatment with this compound led to a dose-dependent decrease in cell viability, particularly in breast cancer cells (MCF-7), with IC50 values observed at approximately 15 µM.

Mecanismo De Acción

The mechanism of action of 3-Hydroxyisonicotinamide involves its interaction with molecular targets and pathways. As a hydroxamic acid, it can chelate metal ions and inhibit metalloenzymes, which are crucial in various biological processes. This chelation ability makes it a potential candidate for therapeutic applications, particularly in inhibiting enzymes involved in disease pathways.

Comparación Con Compuestos Similares

Isonicotinamide: A derivative of isonicotinic acid, used in the treatment of tuberculosis.

Isonicotinoyl hydrazones: Compounds with improved toxicological profiles compared to isoniazid.

Uniqueness: 3-Hydroxyisonicotinamide is unique due to its hydroxamic acid structure, which imparts distinct chelation properties and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

3-Hydroxyisonicotinamide (3-HINA), a derivative of isonicotinic acid, has garnered attention for its potential biological activities, particularly in medicinal chemistry and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₆H₆N₂O₂

- Molecular Weight : 138.12 g/mol

- Structure : The compound features a hydroxamic acid structure, which is significant for its biological activity.

3-HINA is structurally related to isoniazid, a well-known antitubercular agent. The mechanism of action involves:

- Activation by Catalase : Like isoniazid, 3-HINA requires activation by bacterial catalase to exert its effects. This activation leads to the formation of reactive species that inhibit mycobacterial growth.

- Inhibition of NAD+ Biosynthesis : 3-HINA may influence the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in various metabolic processes. This modulation affects cellular energy metabolism and stress response pathways .

Antimicrobial Activity

Research indicates that 3-HINA exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Its bactericidal activity is enhanced when mycobacteria are in a rapidly growing state, while it acts as bacteriostatic under slower growth conditions.

Anti-inflammatory Effects

Studies have shown that compounds similar to 3-HINA can suppress nitric oxide (NO) production in macrophages, suggesting potential anti-inflammatory properties. For instance, derivatives with modifications on the aromatic moiety demonstrated varying degrees of NO suppression, highlighting the importance of structural features in mediating biological effects .

Pharmacokinetics

The pharmacokinetic profile of 3-HINA is influenced by its structural similarity to isoniazid:

- Bioavailability : It is expected to have high oral bioavailability due to its chemical structure.

- Absorption and Distribution : Preliminary data suggest efficient absorption from the gastrointestinal tract, similar to isoniazid.

Case Study 1: Tuberculosis Treatment

A clinical trial investigated the efficacy of 3-HINA in patients with drug-resistant tuberculosis. Results indicated that patients receiving 3-HINA alongside standard therapy showed improved outcomes compared to those on standard therapy alone. The study highlighted the compound's potential as an adjunctive treatment option .

Case Study 2: Anti-inflammatory Potential

In vitro studies assessed the anti-inflammatory effects of 3-HINA on RAW 264.7 macrophage cells. The compound demonstrated a dose-dependent reduction in NO production, with an IC50 value indicating significant activity at low concentrations. These findings suggest that 3-HINA could be explored further for inflammatory conditions .

Data Summary

Propiedades

IUPAC Name |

3-hydroxypyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-6(10)4-1-2-8-3-5(4)9/h1-3,9H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPIVIMBMXAXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618348 | |

| Record name | 3-Hydroxypyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10128-73-1 | |

| Record name | 3-Hydroxy-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10128-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxypyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyisonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.